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Compound of Interest

Compound Name: 2,2'-Dichlorobenzophenone

Cat. No.: B1330681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-
Dichlorobenzophenone, a key intermediate in various chemical syntheses. The document

presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, alongside detailed experimental protocols to aid in the replication and verification of

these findings.

Core Spectroscopic Data
The following sections summarize the key spectroscopic data for 2,2'-
Dichlorobenzophenone, presented in a clear and concise format for easy reference and

comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of experimental ¹H and ¹³C NMR data in publicly accessible

databases, a comprehensive analysis is not currently possible. It is recommended that

researchers acquire this data experimentally for detailed structural elucidation.

Infrared (IR) Spectroscopy
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The infrared spectrum of 2,2'-Dichlorobenzophenone reveals characteristic absorption bands

corresponding to its key functional groups. The data presented in Table 1 is sourced from

publicly available spectra.

Table 1: Infrared (IR) Spectroscopy Peak List for 2,2'-Dichlorobenzophenone

Wavenumber (cm⁻¹) Intensity Assignment

~3070 Weak-Medium C-H stretch (Aromatic)

~1670 Strong C=O stretch (Ketone)

~1580 Medium C=C stretch (Aromatic)

~1450 Medium C=C stretch (Aromatic)

~1280 Medium C-C stretch (Aromatic)

~750 Strong
C-Cl stretch / C-H bend

(Aromatic)

Note: The exact positions and intensities of IR peaks can vary slightly depending on the

sampling method and instrument.

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2,2'-Dichlorobenzophenone results in a

characteristic fragmentation pattern. The most prominent peaks are summarized in Table 2.

The molecular ion peak is expected at m/z 250, corresponding to the molecular weight of the

compound with the most common isotopes of chlorine (³⁵Cl).

Table 2: Key Mass Spectrometry (MS) Data for 2,2'-Dichlorobenzophenone
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m/z Relative Intensity Proposed Fragment

250 Moderate [M]⁺ (Molecular Ion)

215 Moderate [M-Cl]⁺

139 High
[C₇H₄OCl]⁺ (Chlorobenzoyl

cation)

141 High
[C₇H₄O³⁷Cl]⁺ (Chlorobenzoyl

cation with ³⁷Cl)

111 Moderate
[C₆H₄Cl]⁺ (Chlorophenyl

cation)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented in this

guide. These protocols are based on standard laboratory practices for the analysis of aromatic

ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve 10-20 mg of 2,2'-Dichlorobenzophenone in approximately 0.7 mL of a deuterated

solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if

necessary.

2. ¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32, depending on sample concentration.
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Relaxation Delay: 1-2 seconds.

Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26

ppm).

3. ¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Referencing: Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid 2,2'-Dichlorobenzophenone directly onto the ATR crystal.

Apply consistent pressure using the instrument's pressure clamp to ensure good contact

between the sample and the crystal.

2. Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or

germanium ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
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Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Mass Spectrometry (MS)
1. Sample Introduction:

Introduce a dilute solution of 2,2'-Dichlorobenzophenone in a volatile organic solvent (e.g.,

methanol, dichloromethane) via a direct insertion probe or a gas chromatograph (GC) inlet.

2. Ionization and Analysis:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-300.

Source Temperature: 200-250 °C.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a compound like 2,2'-Dichlorobenzophenone.
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Caption: Workflow for Spectroscopic Characterization.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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